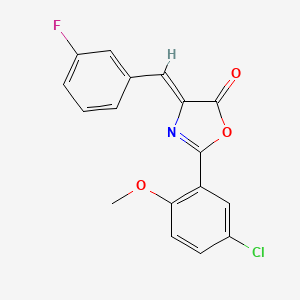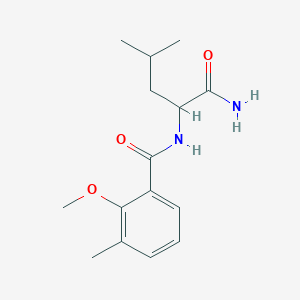
2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CMOX, is a synthetic compound that belongs to the class of oxazoles. It has been extensively studied for its scientific research applications, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to reduce the production of reactive oxygen species, which can cause cellular damage. It has also been shown to have a protective effect on liver and kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one for lab experiments is its potent antitumor activity, which makes it a valuable tool for investigating the mechanisms of cancer cell proliferation and angiogenesis. However, one of the limitations of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs or therapies to enhance its antitumor activity. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one and to explore its potential therapeutic applications in other areas, such as inflammation and angiogenesis.
Métodos De Síntesis
2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 5-chloro-2-methoxyaniline with 3-fluorobenzaldehyde, followed by cyclization with chloroacetic acid and subsequent oxidation with potassium permanganate. The final product is obtained after recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Propiedades
IUPAC Name |
(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c1-22-15-6-5-11(18)9-13(15)16-20-14(17(21)23-16)8-10-3-2-4-12(19)7-10/h2-9H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKPXPBSBJPER-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)
![4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B5202178.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B5202183.png)
![N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5202187.png)
![dimethyl 2-[1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5202193.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5202215.png)

![2-{2-amino-6-[(4-nitrobenzyl)thio]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5202221.png)
![6-amino-3-(3-nitrophenyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5202228.png)
![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5202233.png)